Atorvastatin Dehydro Lactone

Übersicht

Beschreibung

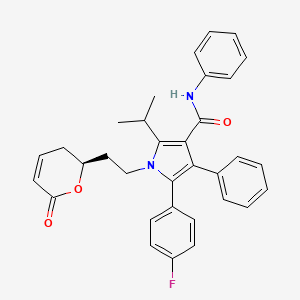

Atorvastatin Dehydro Lactone is a compound with the molecular formula C33H31FN2O3 . It is used together with a proper diet to lower cholesterol and triglyceride levels in the blood . This medicine may help prevent medical problems (e.g., chest pain, heart attack, or stroke) that are caused by fats clogging the blood vessels .

Synthesis Analysis

The synthesis of Atorvastatin Dehydro Lactone involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions . This reaction occurs between 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate . This is followed by hydrolytic deprotection/lactonization, which yields Atorvastatin Dehydro Lactone .Molecular Structure Analysis

The molecular structure of Atorvastatin Dehydro Lactone is complex, with a molecular weight of 522.6 g/mol . The IUPAC name for this compound is 5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Atorvastatin Dehydro Lactone include a Hantzsch-type sequential three-component reaction . This reaction involves the use of high-speed vibration milling conditions .Physical And Chemical Properties Analysis

Atorvastatin Dehydro Lactone has a molecular weight of 522.6 g/mol . Its molecular formula is C33H31FN2O3 . The compound is a white solid .Wissenschaftliche Forschungsanwendungen

Atorvastatin Dehydro Lactone: A Comprehensive Analysis of Scientific Research Applications

Atorvastatin Dehydro Lactone is a pivotal intermediate in the synthesis of Atorvastatin, a widely used statin drug. Below is a detailed analysis of its unique applications across various scientific research fields.

Synthesis of Atorvastatin Calcium: Atorvastatin Dehydro Lactone serves as a crucial intermediate in the synthesis of Atorvastatin Calcium, the active ingredient in the top-selling antihyperlipidemic drug Atorvastatin . The lactone form can be transformed into the final drug molecule through hydrolysis and salt formation, which is a significant area of research for developing more efficient synthesis methods.

Mechanochemical Synthesis: The compound has been utilized in mechanochemical synthesis under high-speed vibration milling conditions . This method is an environmentally friendly alternative to solution-based reactions, allowing for solvent-free chemical processes, which is a growing interest in green chemistry.

Pleiotropic Effects in Disease Therapy: Research has explored the role of lactone and acid forms of statins, including Atorvastatin Dehydro Lactone, in the pleiotropic effects of statins . These effects are beneficial in various diseases, ranging from cancer therapy to Alzheimer’s, and even in the prevention of COVID-19 infection.

Statin Uptake and Metabolism: The contemporary use of both acid and lactone forms of statins in scientific studies contributes to a better understanding of the mechanisms behind statin uptake, metabolism, and the occurrence of pleiotropic effects .

Nanomechanical Properties of Lipid Bilayers: Atorvastatin Dehydro Lactone has been shown to alter the nanomechanical properties of supported lipid bilayers . The lactone and acid forms interact differently with the phospholipid bilayer, influencing how deeply they penetrate the membrane and the intensity of the changes induced.

Inhibition of HMG-CoA Reductase: The compound plays a role in the inhibition of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol . This is a key target for reducing cholesterol levels and is a significant focus in cardiovascular disease research.

Atropisomeric Features in Drug Design: Atorvastatin Dehydro Lactone has been used in the total synthesis of a lactone–atorvastatin prodrug with atropisomeric features . This research area focuses on the design of drugs with specific spatial arrangements that can affect their pharmacological properties.

Development of Green Chemistry Methodologies: The compound’s use in high-speed vibration milling and other solvent-free synthetic methodologies is crucial for the advancement of green chemistry. It represents a shift towards more sustainable and environmentally conscious chemical processes .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31FN2O3/c1-22(2)31-30(33(38)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27-14-9-15-28(37)39-27/h3-13,15-19,22,27H,14,20-21H2,1-2H3,(H,35,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIXAUAZYJKKST-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atorvastatin Dehydro Lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

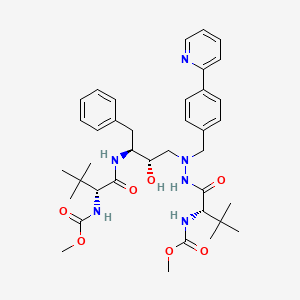

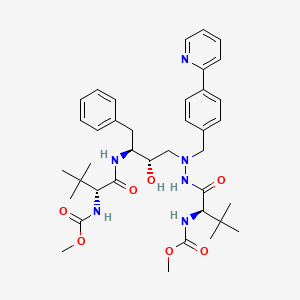

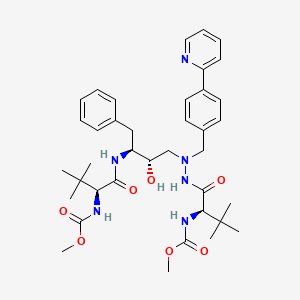

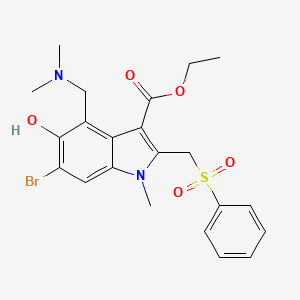

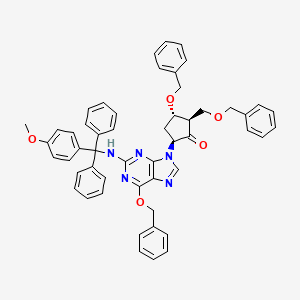

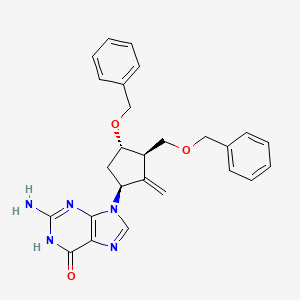

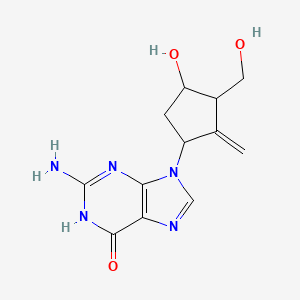

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)